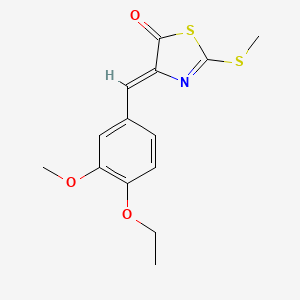![molecular formula C16H18N2O3S B5805430 N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)
N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). This compound has been widely studied for its potential use in cancer treatment, as well as in other diseases.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This results in a more compact chromatin structure, which can lead to the repression of gene expression. By inhibiting HDAC activity, N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that it may have off-target effects, which could lead to unwanted side effects. Additionally, the optimal dosing and administration schedule for N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide in humans is still being investigated.
Direcciones Futuras
There are several potential future directions for research on N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide. One area of interest is the development of combination therapies that include N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide and other anticancer agents. Another area of interest is the investigation of N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide in combination with immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide and to identify potential biomarkers that could be used to predict response to treatment.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide involves several steps, starting with the reaction of 2,5-dimethylphenylamine with 4-chlorobenzoyl chloride to form 4-(2,5-dimethylphenylamino)benzoyl chloride. This intermediate is then reacted with sodium methoxide and dimethylsulfone to yield N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth and metastasis. N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide has also been investigated for its potential use in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-4-5-12(2)15(10-11)17-16(19)13-6-8-14(9-7-13)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNRJHXZTFCITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5805368.png)


![N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5805388.png)


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)

![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)
